1-(Difluoromethoxy)-3-fluoro-2-methylbenzene
Overview
Description
1-(Difluoromethoxy)-3-fluoro-2-methylbenzene is an organic compound characterized by the presence of difluoromethoxy, fluoro, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-3-fluoro-2-methylbenzene typically involves the introduction of difluoromethoxy and fluoro groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of transition-metal catalysts has been reported to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-3-fluoro-2-methylbenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions: Common reagents used in these reactions include difluoromethylation reagents, transition-metal catalysts, and various nucleophiles. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives .
Scientific Research Applications
1-(Difluoromethoxy)-3-fluoro-2-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-3-fluoro-2-methylbenzene involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Trifluoromethoxy)-3-fluoro-2-methylbenzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
1-(Difluoromethoxy)-4-fluoro-2-methylbenzene: Similar but with the fluoro group in a different position on the benzene ring.
Uniqueness: 1-(Difluoromethoxy)-3-fluoro-2-methylbenzene is unique due to the presence of both difluoromethoxy and fluoro groups, which confer distinct chemical properties such as high polarity and reactivity. These properties make it particularly valuable in the synthesis of complex organic molecules and in various industrial applications .
Properties
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLJZJPOEVOMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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